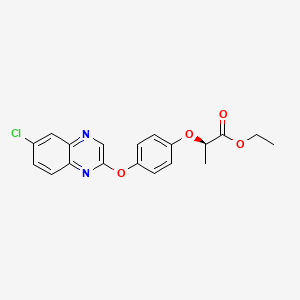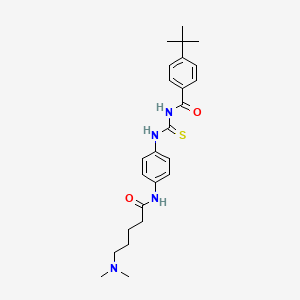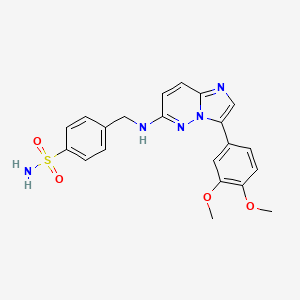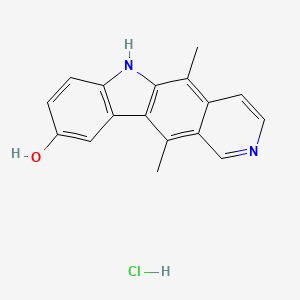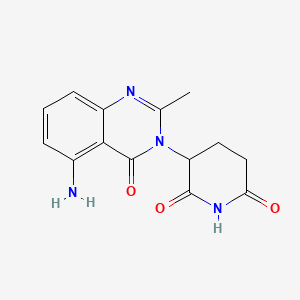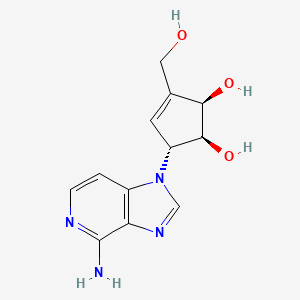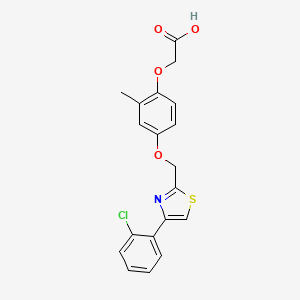
Elacridar hydrochloride
Vue d'ensemble
Description
Elacridar hydrochloride, also known as GF120918, is an oral bioenhancer that targets multiple drug resistance in tumors . It is often used in research to investigate the role of transporters in the disposition of various test molecules .
Synthesis Analysis
The synthesis of Elacridar hydrochloride has been described in scientific literature . The process involves a series of chemical reactions, but the specific details are beyond the scope of this response.Molecular Structure Analysis
Elacridar hydrochloride has a molecular formula of C34H34ClN3O5 . Its structure includes a variety of functional groups, contributing to its biological activity.Chemical Reactions Analysis
Elacridar hydrochloride is involved in various chemical reactions, particularly in its role as a P-glycoprotein inhibitor . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .Physical And Chemical Properties Analysis
Elacridar hydrochloride has a molecular weight of 600.1 g/mol . It is practically insoluble in water, which currently limits its clinical application .Applications De Recherche Scientifique
- By blocking P-gp, Elacridar enhances the accumulation of cytotoxic drugs within tumor cells, potentially improving their efficacy against cancer .
- Elacridar targets MDR by inhibiting P-gp and breast cancer resistance protein (BCRP/ABCG2), allowing better drug penetration into tumor tissues .
P-glycoprotein Inhibition in Cancer Therapy
Overcoming Multidrug Resistance (MDR)
Combination Therapy with Chemotherapeutic Agents
Mécanisme D'action
Target of Action
Elacridar hydrochloride primarily targets two proteins: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . These proteins are part of the ATP-binding cassette (ABC) transporter family, which play a crucial role in multidrug resistance in tumors .
Mode of Action
Elacridar functions by inhibiting P-glycoprotein, an ATP-dependent efflux pump with broad substrate specificity . This inhibition results in an increased bioavailability of coadministered drugs . It also inhibits BCRP, which is suggested to be one of the chemo-sensitivity determinants of certain drugs in specific cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Elacridar is the efflux mechanism mediated by P-gp . By inhibiting P-gp, Elacridar prevents the efflux of cytotoxic anti-tumor drugs from cells, thereby increasing their intracellular concentrations .
Pharmacokinetics
It is known that elacridar increases the bioavailability of coadministered drugs by inhibiting p-gp .
Result of Action
The molecular effect of Elacridar is the inhibition of P-gp and BCRP, which leads to an increase in the intracellular concentrations of coadministered drugs . This can enhance the efficacy of these drugs, particularly in the context of cancer treatment where these transporters often contribute to multidrug resistance .
Action Environment
The action of Elacridar can be influenced by the expression levels of P-gp and BCRP in the local environment . For instance, in cancer cells where these proteins are overexpressed, Elacridar can be particularly effective in enhancing the efficacy of coadministered drugs .
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJZZHRYSSFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932123 | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elacridar hydrochloride | |
CAS RN |
143851-98-3, 178436-75-4 | |
| Record name | Elacridar hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GF 120918A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELACRIDAR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



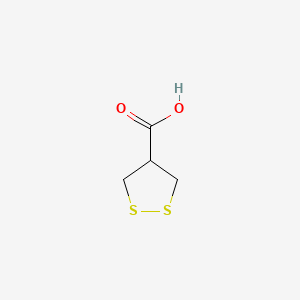
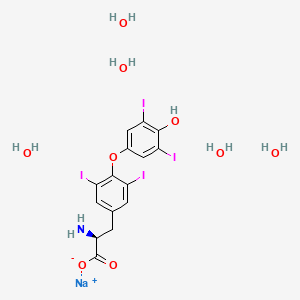

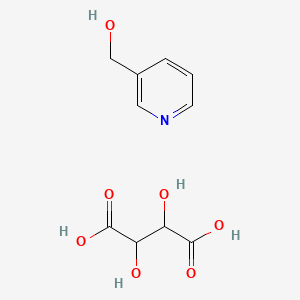
![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)

